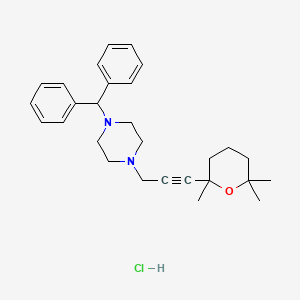
C28H37ClN2O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C28H37ClN2O Maytansinol . It is a naturally occurring compound that belongs to the class of ansamycin antibiotics . Maytansinol is derived from the plant Maytenus ovatus and has been studied for its potential use in cancer treatment due to its cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Maytansinol can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the ansa chain and the attachment of the aromatic ring. The key steps include:
Formation of the ansa chain: This involves the coupling of two fragments through a series of condensation reactions.
Attachment of the aromatic ring: This step involves the cyclization of the ansa chain with the aromatic ring to form the final structure.
Industrial Production Methods: Industrial production of Maytansinol involves the extraction of the compound from the plant Maytenus ovatus . The extraction process includes:
Harvesting: The plant material is harvested and dried.
Extraction: The dried plant material is extracted using organic solvents such as methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate Maytansinol.
Análisis De Reacciones Químicas
Types of Reactions: Maytansinol undergoes various chemical reactions, including:
Oxidation: Maytansinol can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in Maytansinol.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of Maytansinol with modified functional groups, which can have different biological activities .
Aplicaciones Científicas De Investigación
Maytansinol has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Maytansinol is studied for its cytotoxic effects on cancer cells and its potential use in cancer therapy.
Medicine: It is being investigated for its potential use in the treatment of various types of cancer, including breast cancer and leukemia.
Mecanismo De Acción
Maytansinol exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. By binding to tubulin, Maytansinol disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets of Maytansinol include the tubulin protein and the microtubule network within the cell .
Comparación Con Compuestos Similares
Maytansine: Another ansamycin antibiotic with similar cytotoxic properties.
Ansamitocin: A related compound with similar mechanisms of action.
Rifamycin: An ansamycin antibiotic with antibacterial properties.
Uniqueness: Maytansinol is unique due to its potent cytotoxic effects and its potential use in the development of antibody-drug conjugates for targeted cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable compound for cancer research and treatment .
Propiedades
Fórmula molecular |
C28H37ClN2O |
|---|---|
Peso molecular |
453.1 g/mol |
Nombre IUPAC |
1-benzhydryl-4-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperazine;hydrochloride |
InChI |
InChI=1S/C28H36N2O.ClH/c1-27(2)16-10-17-28(3,31-27)18-11-19-29-20-22-30(23-21-29)26(24-12-6-4-7-13-24)25-14-8-5-9-15-25;/h4-9,12-15,26H,10,16-17,19-23H2,1-3H3;1H |
Clave InChI |
CLMAECKFDPHURG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(O1)(C)C#CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
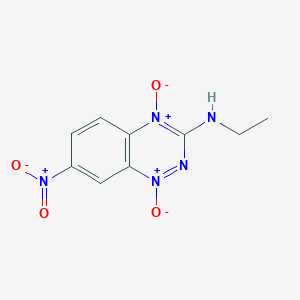
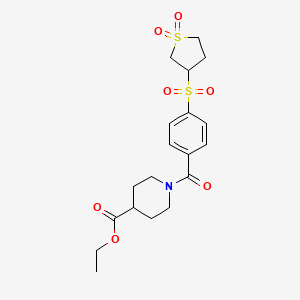
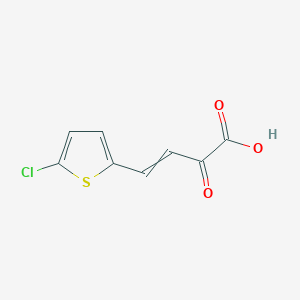
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
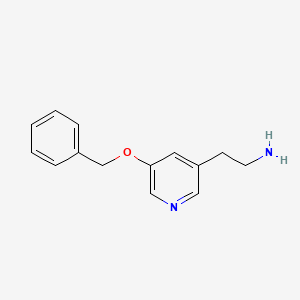

![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
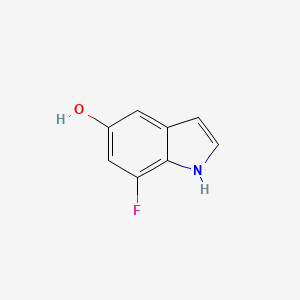
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)
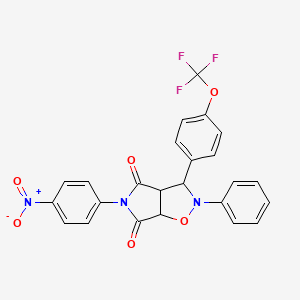
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
